2-Oxo-2-(p-tolylthio)acetic acid
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Overview
Description
2-Oxo-2-(p-tolylthio)acetic acid is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol It is characterized by the presence of a carboxylic acid group, a ketone group, and a thioether group attached to a p-tolyl (4-methylphenyl) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2-(p-tolylthio)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of p-tolylthiol with oxalyl chloride to form the corresponding thioester, which is then hydrolyzed to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolylthio)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Alcohols or amines, acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2-Oxo-2-(p-tolylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(p-tolylthio)acetic acid involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(phenylthio)acetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Oxo-2-(methylthio)acetic acid: Similar structure but with a methylthio group instead of a p-tolyl group.
2-Oxo-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group instead of a p-tolyl group.
Uniqueness
2-Oxo-2-(p-tolylthio)acetic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group on the aromatic ring can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOQDGECNYAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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